molecular formula C12H10N4O4 B11095452 2,4-dinitro-N-(pyridin-2-ylmethyl)aniline

2,4-dinitro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B11095452
M. Wt: 274.23 g/mol
InChI Key: CEUGRNPNYJVLJQ-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(pyridin-2-ylmethyl)aniline is an organic compound that belongs to the class of dinitroanilines It is characterized by the presence of two nitro groups attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(pyridin-2-ylmethyl)aniline typically involves the nitration of N-(pyridin-2-ylmethyl)aniline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually performed under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2,4-diamino-N-(pyridin-2-ylmethyl)aniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

2,4-Dinitro-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyridin-2-ylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the pyridin-2-ylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to other dinitroanilines

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

2,4-dinitro-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H10N4O4/c17-15(18)10-4-5-11(12(7-10)16(19)20)14-8-9-3-1-2-6-13-9/h1-7,14H,8H2

InChI Key

CEUGRNPNYJVLJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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